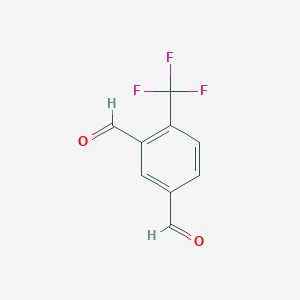

4-(Trifluoromethyl)isophthalaldehyde

Description

Significance of Fluorinated Aromatic Aldehydes in Chemical Sciences

The incorporation of fluorine, and particularly the trifluoromethyl group, into organic molecules can dramatically alter their properties. nih.gov Fluorinated aromatic aldehydes are crucial intermediates and building blocks in numerous fields.

Medicinal Chemistry and Agrochemicals : The trifluoromethyl group is a key substituent in the design of pharmaceuticals and agrochemicals. nbinno.com Its presence can enhance a molecule's metabolic stability due to the strength of the C-F bond, increase its lipophilicity which aids in membrane permeability, and improve binding affinity to biological targets. nbinno.commdpi.com These properties make trifluoromethylated aldehydes valuable precursors for synthesizing a wide range of bioactive compounds, from anti-cancer agents to advanced pesticides. nbinno.comnih.gov The aldehyde functional groups provide a reactive handle for constructing more complex molecular frameworks.

Materials Science : In materials science, these compounds are used to create polymers and other materials with enhanced properties. nbinno.com The strong electron-withdrawing nature of the -CF3 group can influence the electronic and optical properties of materials, while its stability can contribute to increased thermal and chemical resistance.

Organic Synthesis : As synthetic intermediates, trifluoromethylated aldehydes are versatile. The -CF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org This increased reactivity can be exploited in various organic transformations.

Overview of Isophthalaldehyde (B49619) Derivatives in Advanced Materials and Organic Synthesis

Isophthalaldehyde and its derivatives are fundamental building blocks due to the presence of two reactive aldehyde groups on an aromatic core. This bifunctionality allows them to act as cross-linking agents or monomers in polymerization reactions.

Polymer and Resin Chemistry : Isophthalaldehyde is widely used in the synthesis of polymers such as polybenzimidazoles and polybenzoxazines. The two aldehyde groups can react with diamines or other difunctional molecules to form extended polymer networks. These polymers often exhibit high thermal stability and mechanical strength.

Covalent Organic Frameworks (COFs) : Isophthalaldehyde derivatives are critical components in the construction of COFs. These are crystalline porous polymers with ordered structures, created through reversible reactions like imine formation. The geometry of the isophthalaldehyde linker dictates the topology and pore size of the resulting COF, making them suitable for applications in gas storage, catalysis, and sensing.

Supramolecular Chemistry : The meta-disposed aldehyde groups are also utilized in building complex supramolecular architectures like macrocycles and molecular cages. The defined angle between the functional groups allows for the precise construction of large, well-defined molecular assemblies.

Electronic and Steric Influence of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl group exerts a profound influence on the electronic and steric properties of an aromatic ring, distinguishing it from other substituents like the methyl group. mdpi.com

Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). youtube.com When such a reaction does occur, the -CF3 group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. youtube.com This strong electron-withdrawing nature significantly impacts the reactivity of other functional groups on the ring. nih.gov

Steric Effects: While larger than a hydrogen atom, the trifluoromethyl group has a compact steric profile. mdpi.com Its van der Waals radius is larger than that of a methyl group, which can influence the conformation of molecules and their ability to interact with other species, such as receptor binding sites in biological systems. mdpi.com

| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Relative Reactivity (vs. Benzene) |

|---|---|---|---|

| -H (Hydrogen) | Neutral | N/A | 1 (Reference) |

| -CH₃ (Methyl) | Electron-donating (Inductive & Hyperconjugation) | Ortho, Para-directing | Activating |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing (Inductive) | Meta-directing | Deactivating |

| -CHO (Aldehyde) | Electron-withdrawing (Inductive & Resonance) | Meta-directing | Deactivating |

Current Research Landscape of Trifluoromethylated Dialdehydes

The research landscape for trifluoromethylated dialdehydes, such as 4-(trifluoromethyl)isophthalaldehyde, is an emerging area driven by the demand for advanced functional materials and complex organic molecules. While direct research on this specific isomer is not extensively published, the field can be understood by examining related areas.

Current research focuses on:

Novel Synthetic Methods : Developing efficient and scalable methods for introducing trifluoromethyl groups onto aromatic rings that already contain multiple functional groups is a significant challenge. researchgate.net Research into late-stage trifluoromethylation and the synthesis of highly functionalized building blocks is ongoing.

Advanced Polymers and COFs : There is growing interest in incorporating trifluoromethyl groups into the backbones of polymers and the linkers of COFs. The goal is to create materials with tailored electronic properties, enhanced chemical stability, and specific functionalities for applications in electronics, separations, and catalysis. The bifunctional nature of this compound makes it an ideal candidate for such applications.

Precursors for Bioactive Molecules : Given the importance of the -CF3 group in medicinal chemistry, trifluoromethylated dialdehydes are attractive starting materials for synthesizing complex drug candidates. The two aldehyde groups offer multiple points for chemical modification and elaboration. nih.govacs.org

The synthesis of α-trifluoromethyl carbonyl compounds, in general, is an active area of investigation, with various methods being developed to create these valuable structures with high efficiency and stereoselectivity. organic-chemistry.org The unique combination of a strong electron-withdrawing group and two reactive aldehyde handles on a single aromatic platform ensures that this compound and related structures will continue to be targets of synthetic and materials-focused research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90381-09-2 |

|---|---|

Molecular Formula |

C9H5F3O2 |

Molecular Weight |

202.13 g/mol |

IUPAC Name |

4-(trifluoromethyl)benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-5H |

InChI Key |

NFWILKNDVVVBRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C=O)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Organic Transformations of 4 Trifluoromethyl Isophthalaldehyde

Imine Formation Reactions and Derived Structures

4-(Trifluoromethyl)isophthalaldehyde readily undergoes condensation reactions with primary amines to form imine derivatives, commonly known as Schiff bases. libretexts.orgwjpsonline.com This reactivity is a cornerstone of its chemical behavior and provides a pathway to a diverse range of molecular architectures. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aldehyde groups and the stability of the resulting imine bonds.

The reaction between this compound and primary amines is a classic example of Schiff base formation, a reversible acid-catalyzed reaction that proceeds through a carbinolamine intermediate. wjpsonline.comnih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.orgnih.gov

The reaction is typically carried out in a suitable solvent, and the equilibrium can be shifted towards the product by removing water, for instance, through azeotropic distillation. The rate of imine formation is generally highest at a mildly acidic pH (around 5). libretexts.orgwjpsonline.com At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

The structure of the resulting Schiff bases can be tailored by the choice of the primary amine. For example, condensation with aromatic amines can lead to conjugated systems with interesting photophysical properties. jocpr.com The trifluoromethyl group on the aromatic ring can enhance the stability and influence the electronic properties of these Schiff bases.

Table 1: Examples of Schiff Bases Derived from this compound

| Primary Amine Reactant | Resulting Schiff Base Structure | Potential Applications |

| Aniline | N,N'-(4-(Trifluoromethyl)-1,3-phenylene)bis(1-phenylmethanimine) | Ligands for metal complexes, organic electronics |

| Ethylenediamine | N,N'-Ethylenebis(1-(4-(trifluoromethyl)phenyl)methanimine) | Chelating agents, precursors to macrocycles |

| p-Toluidine | N,N'-(4-(Trifluoromethyl)-1,3-phenylene)bis(1-(p-tolyl)methanimine) | Liquid crystals, fluorescent materials |

The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, is expected to influence both the kinetics and thermodynamics of imine formation. Electron-withdrawing groups on the aldehyde generally increase the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack by the amine. nih.gov

The thermodynamic stability of the imine is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group can stabilize the C=N bond through inductive effects. However, the reversibility of imine formation is a key characteristic, and the equilibrium can be influenced by external stimuli such as the presence of a template or changes in the solvent environment. nih.govresearchgate.net The hydrolysis of imines back to the parent aldehyde and amine is also an important consideration, especially in aqueous media. libretexts.org

Reduction Reactions of Aldehyde Functionalities to Alcohols

The aldehyde groups of this compound can be readily reduced to the corresponding primary alcohols, yielding 4-(trifluoromethyl)benzene-1,3-dimethanol. This transformation is a fundamental functional group interconversion in organic synthesis. ub.edu

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and is used in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. It will readily reduce aldehydes, ketones, esters, and carboxylic acids.

The general procedure involves dissolving the aldehyde in a suitable solvent and adding the reducing agent portion-wise, often at a reduced temperature to control the reaction rate. After the reaction is complete, a workup procedure is necessary to quench the excess reducing agent and isolate the diol product.

This reduction is a key step in synthesizing various derivatives where the alcohol functionalities can be further modified, for example, through esterification or etherification, to create a wide range of molecules with specific properties.

Condensation Reactions for the Formation of Complex Organic Molecules and Polymeric Structures

The difunctional nature of this compound makes it a valuable building block for the synthesis of more complex organic molecules and polymeric structures through condensation reactions. taylorfrancis.come3s-conferences.org These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds with the elimination of a small molecule, typically water.

For instance, condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of Knoevenagel condensation products. These reactions are often base-catalyzed and result in the formation of new C=C double bonds.

In the realm of polymer chemistry, this compound can serve as a monomer in condensation polymerization. taylorfrancis.come3s-conferences.orgresearchgate.netresearchgate.net By reacting with difunctional nucleophiles like diamines or diols, it can form polymers such as polyimines (polyschiff bases) or polyacetals, respectively. The incorporation of the trifluoromethyl group into the polymer backbone can impart unique properties to the resulting material, such as enhanced thermal stability, altered solubility, and specific optical or electronic characteristics. nih.gov

The synthesis of condensation polymers from this dialdehyde (B1249045) allows for the creation of materials with tailored properties for various applications, including high-performance plastics and specialty polymers. e3s-conferences.org

Nucleophilic Addition Reactions to the Aldehyde Groups

The carbonyl carbons of the aldehyde groups in this compound are electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is fundamental to many of its transformations, including the initial step of imine and acetal (B89532) formation.

A wide range of nucleophiles can add to the aldehyde groups. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to form secondary alcohols after an aqueous workup. Cyanide ions (from sources like KCN or TMSCN) can add to form cyanohydrins, which are versatile intermediates that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

The trifluoromethyl group, being strongly electron-withdrawing, increases the electrophilicity of the aldehyde carbonyls, making them more reactive towards nucleophilic attack compared to unsubstituted isophthalaldehyde (B49619). This enhanced reactivity can be advantageous in synthetic applications.

Furthermore, the addition of trifluoromethyl nucleophiles themselves, generated from reagents like trifluoromethyltrimethylsilane (TMSCF₃) or trifluoromethyl iodide (CF₃I) in the presence of an initiator, can lead to the formation of bis(2,2,2-trifluoro-1-hydroxyethyl)benzene derivatives. organic-chemistry.orgnih.gov

Functional Group Interconversions on the Trifluoromethylated Isophthalaldehyde Core

Beyond the direct reactions of the aldehyde groups, the this compound core can undergo various functional group interconversions. solubilityofthings.com These transformations allow for the synthesis of a wide array of derivatives with different chemical properties and functionalities.

The aldehyde groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, yielding 4-(trifluoromethyl)isophthalic acid. This dicarboxylic acid can then be used in the synthesis of polyesters and polyamides. solubilityofthings.com

The trifluoromethyl group itself is generally very stable and unreactive under many reaction conditions. However, under specific and often harsh conditions, it can potentially undergo transformations, though this is less common in typical organic synthesis.

The aromatic ring can also undergo electrophilic substitution reactions, although the presence of two deactivating aldehyde groups and a deactivating trifluoromethyl group makes such reactions challenging. The directing effects of these substituents would need to be carefully considered for any attempted substitution on the aromatic ring.

Table 2: Summary of Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Aldehyde | NaBH₄, MeOH or LiAlH₄, THF | Primary Alcohol |

| Aldehyde | KMnO₄, H₂O, heat | Carboxylic Acid |

| Aldehyde | R-NH₂, acid catalyst | Imine (Schiff Base) |

| Aldehyde | R-MgX, then H₃O⁺ | Secondary Alcohol |

Insufficient Data Available for Metal-Catalyzed Cross-Coupling Reactions of this compound

A thorough review of scientific literature reveals a significant lack of published research on the metal-catalyzed cross-coupling reactions specifically at the aromatic positions of this compound. While palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful and widely utilized methods for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis, their direct application to this particular trifluoromethyl-substituted dialdehyde has not been detailed in available scholarly articles, patents, or academic databases.

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, allowing for the precise construction of complex molecular architectures from simpler precursors. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, facilitated by a transition metal catalyst, most commonly palladium.

Despite the synthetic utility of these methods, specific examples detailing the reaction partners, catalyst systems, ligands, bases, solvents, and resulting yields for the cross-coupling of this compound are not documented. Consequently, the creation of a detailed research findings section and corresponding data tables, as requested, is not feasible based on the current body of scientific evidence. Further experimental research would be required to explore and document the reactivity of this compound in such transformations.

Applications in Materials Science

Development of Polymers with Enhanced Thermomechanical and Chemical Resistance

The incorporation of 4-(Trifluoromethyl)isophthalaldehyde into polymer structures has been a key strategy for developing materials with superior thermal stability, mechanical strength, and chemical resistance.

Fluorinated polyimides are a class of high-performance polymers known for their exceptional properties. The synthesis of these polymers often involves a two-step process that begins with a ring-opening polyaddition to form a poly(amic acid), followed by cyclodehydration. ntu.edu.tw This process can be achieved through either chemical or thermal methods. ntu.edu.tw A more environmentally friendly approach involves a hydrothermal process, which avoids the use of toxic organic solvents. mdpi.comnih.gov

The introduction of trifluoromethyl (-CF3) groups into the polyimide backbone is a powerful method for optimizing their properties. nih.gov These groups can enhance solubility, lower the dielectric constant, and improve optical transparency. nih.govrsc.org For instance, soluble semi-alicyclic polyimides containing trifluoromethyl groups have been synthesized by high-temperature solution polycondensation, resulting in films with excellent solubility, low water absorption, and good mechanical properties. nih.gov These fluorinated polyimides also exhibit high glass transition temperatures, ranging from 259–281 °C, and significant thermal stability, with 5% weight loss occurring at temperatures between 551–561 °C in a nitrogen atmosphere. rsc.org

Crosslinking is a crucial technique for enhancing the dimensional stability and solvent resistance of polymers. In conjugated polymers, crosslinking can be achieved through reactions involving ethylene (B1197577) groups in the polymer backbone, triggered by UV illumination and heat treatment. nih.gov This process leads to both excellent solvent resistance and an increased bandgap. nih.gov Another approach involves the thermal crosslinking of polymers containing aryl trifluorovinyl ether moieties, which results in a crosslinked polymer with a high glass transition temperature. rsc.org Isophthalaldehyde (B49619) itself can be used to crosslink polymers like polyethylenimine, forming stable imines with primary amine groups and resulting in the formation of unimolecular crosslinked nanoparticles. elsevierpure.com

The incorporation of trifluoromethyl (-CF3) pendant groups has a profound impact on the properties of polymers. These electron-withdrawing groups can effectively lower the HOMO energy level of polymer donors, leading to increased absorption and improved intermolecular interactions. rsc.org This has been shown to significantly enhance the performance of polymer solar cells. rsc.org

In polyimides, the presence of -CF3 groups contributes to high thermal stability, low dielectric constants (2.69–2.85 at 1 MHz), and low water absorption (0.59–0.68%). rsc.org The bulky nature of these groups can disrupt polymer chain packing, leading to increased free volume and enhanced gas permeability. acs.org This makes fluorinated polymers particularly suitable for gas separation membrane applications. acs.org Furthermore, the incorporation of fluorine can lead to lower surface energy and a reduced coefficient of friction. nih.gov

Table 1: Properties of Fluorinated Polyimides

| Property | Value Range | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 259–281 °C | rsc.org |

| 5% Weight Loss Temperature (Td5) in N2 | 551–561 °C | rsc.org |

| 5% Weight Loss Temperature (Td5) in air | 515–520 °C | rsc.org |

| Dielectric Constant (at 1 MHz) | 2.69–2.85 | rsc.org |

Porous Organic Materials Synthesis and Engineering

This compound is also a valuable component in the synthesis of porous organic materials, which have applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. epfl.ch They are synthesized from organic building blocks linked by strong covalent bonds. The predictable nature of their synthesis allows for the design of materials with tailored pore sizes and functionalities. nih.gov The fabrication of COFs often involves the condensation reaction between aldehyde and amine linkers to form imine-based frameworks, which are among the most widely reported types of COFs.

The incorporation of fluorine into the building blocks of COFs can significantly alter their properties. researchgate.net For instance, a fluorine-rich covalent organic framework has been designed for the uptake of fluorinated pesticides, demonstrating strong chemical stability. rsc.org

The design of COF linkers is crucial for controlling the structure and properties of the resulting framework. Isophthalaldehyde-based linkers are commonly used in the synthesis of imine-linked COFs. The geometry and connectivity of the building blocks can be systematically chosen to target specific topologies, such as square lattice or kagome layers. mdpi.com

In imine-based COFs, the presence of functional groups on the linkers can enhance crystallinity and interlayer coupling. researchgate.net For example, hydroxyl groups can form hydrogen bonds with the imine linkages, promoting an ordered arrangement of the molecules. researchgate.net The choice of aldehyde linker also plays a role in the chemical stability of the COF; for instance, β-ketoenamine-type COFs, synthesized using 2,4,6-triformylphloroglucinol, exhibit high stability towards acids and bases. The design principles for COF-based electrocatalysts have been identified through first-principle calculations, correlating the COF structure with its catalytic activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(amic acid) |

| Polyethylenimine |

Metal-Organic Frameworks (MOFs) as Organic Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (also known as linkers). nih.govresearchgate.net The versatility in the choice of both the metal component and the organic linker allows for the design and synthesis of a vast number of MOFs with tunable pore sizes, shapes, and functionalities. researchgate.net These materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing. researchgate.netmdpi.com

While this compound itself is a dialdehyde (B1249045) and not a typical MOF linker (which are usually multidentate carboxylic acids, azoles, etc.), it can be chemically modified to become a suitable ligand. A common strategy is to oxidize the aldehyde groups to carboxylic acid groups, yielding 4-(trifluoromethyl)isophthalic acid. This dicarboxylic acid can then serve as a linker in the synthesis of MOFs.

The synthesis of MOFs typically involves the solvothermal or hydrothermal reaction of a metal salt with the organic linker in a suitable solvent. researchgate.netyoutube.com The choice of reaction conditions, such as temperature, solvent, and the presence of modulators, can influence the resulting MOF topology and properties. youtube.comd-nb.info The design of MOF ligands is crucial, as their geometry and functionality dictate the structure of the final framework. d-nb.info T-shaped bifunctional linkers, for example, have been used to create MOFs with specific topologies. nih.gov The introduction of trifluoromethyl groups onto the linker is a deliberate design choice to impart specific properties to the resulting MOF.

The incorporation of trifluoromethyl groups into the organic linkers of MOFs has a profound impact on their structural and functional properties.

Topology and Structure: The steric bulk of the -CF3 group can influence the coordination environment around the metal center and the packing of the linkers, potentially leading to different MOF topologies compared to their non-fluorinated analogues. nih.gov

Functionality: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the linker and, consequently, the functionality of the MOF. mdpi.com This can be beneficial for applications in catalysis or sensing. Furthermore, the introduction of fluorine can enhance the adsorption capacity for certain gases. nih.gov The hydrophobicity imparted by the -CF3 groups can also be exploited for selective adsorption or separation applications. mdpi.com

Table 2: Effect of Trifluoromethyl Groups on MOF Properties

| Property | Impact of Trifluoromethyl Groups | Reference |

| Chemical Stability | Significantly improved, especially against water, acids, and bases. | nih.govacs.org |

| Hydrophobicity | Increased, creating a protective environment for metal clusters. | mdpi.comnih.gov |

| Gas Adsorption | Can enhance storage capacities for certain gases. | nih.gov |

| Topology | Can influence the resulting framework structure due to steric effects. | nih.gov |

| Thermal Stability | Generally enhanced due to the strength of C-F bonds. | mdpi.com |

Applications in Advanced Functional Materials

Beyond COFs and MOFs, this compound and its derivatives are valuable precursors for a range of advanced functional materials. The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry and materials science to fine-tune physicochemical properties. mdpi.comnih.gov

The presence of the -CF3 group can enhance lipophilicity, permeability, and metabolic stability in organic molecules. nih.gov These properties are advantageous in the development of materials for biological applications. For instance, materials derived from trifluoromethylated building blocks could find use in drug delivery systems, where enhanced stability and controlled interactions with biological membranes are crucial. mdpi.com

Furthermore, the unique electronic properties of the -CF3 group can be harnessed in the design of optoelectronic materials. Fluorinated organic compounds are known to have applications in this area. The strong electron-withdrawing nature of the group can influence the energy levels of molecular orbitals, which is a key parameter in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The versatility of the aldehyde functional groups in this compound allows for its use in various condensation and polymerization reactions, leading to the synthesis of a wide array of polymers and macromolecules with tailored properties. These materials could be explored for applications in membranes for gas separation, high-performance polymers with enhanced thermal and chemical stability, and functional surfaces. researchgate.netresearchgate.net

Gas Separation and Adsorption Membranes

Covalent Organic Frameworks synthesized using trifluoromethyl-functionalized building blocks, such as those that could be derived from this compound, have shown significant promise in gas separation and adsorption technologies. The presence of the trifluoromethyl (-CF3) group can enhance the performance of these materials in several ways.

Fluorinated COFs often exhibit improved selectivity for certain gases. For instance, the polar nature of the C-F bond can lead to stronger interactions with specific gas molecules, enhancing the selective adsorption of gases like carbon dioxide (CO2) over less polar gases such as nitrogen (N2) and methane (B114726) (CH4). This is particularly relevant for applications in flue gas separation and natural gas purification.

Research into norbornane-based COFs has demonstrated that the incorporation of fluorine-containing groups can lead to high CO2/N2 selectivity. rsc.org The modification of the porous structure and the chemical environment within the pores are key factors in achieving high separation performance. While not explicitly mentioning this compound, the principles of using fluorinated aldehydes in COF synthesis for gas separation are well-established.

The general synthesis of COFs for gas separation often involves the condensation reaction between aldehyde and amine precursors. This allows for the systematic tuning of pore size and functionality to optimize gas permeability and selectivity. The trifluoromethyl group in this compound can contribute to creating a specific pore environment that is favorable for selective gas transport.

| Material Type | Target Gas Separation | Key Feature | Relevant Precursor Functionality |

|---|---|---|---|

| Fluorinated COFs | CO2/N2, CO2/CH4 | Enhanced selectivity due to polar C-F bonds | Trifluoromethylated aldehydes |

| Norbornane-based COFs | CO2/N2, CH4/N2 | Tunable porosity and high chemical stability | Trialdehydes and functionalized diamines |

Adsorbents for Small Molecule Capture (e.g., Iodine)

The capture of volatile and radioactive iodine from nuclear waste is a critical environmental challenge. Porous organic polymers (POPs) have emerged as highly effective adsorbents for iodine due to their large surface areas and the ability to incorporate specific functional groups that have a high affinity for iodine.

The synthesis of POPs often involves Schiff-base condensation reactions, where aldehydes are key reactants. While direct use of this compound in published studies for iodine capture is not yet prominent, the principles of POP design suggest its potential. Electron-rich frameworks, often containing nitrogen and other heteroatoms, have been shown to form charge-transfer complexes with iodine, leading to high adsorption capacities. For example, porous organic polymers have demonstrated the ability to adsorb up to 3.94 g of iodine per gram of material. nih.gov

The introduction of fluorine atoms into the polymer structure can also influence the adsorption properties. The electron-withdrawing nature of the trifluoromethyl group can affect the electron density of the aromatic rings in the polymer, which in turn can modulate the strength of the interaction with iodine molecules. Furthermore, the robust nature of POPs allows for their potential reuse after the captured iodine is released, making them a cost-effective solution for environmental remediation. nih.gov

| Polymer Type | Iodine Adsorption Capacity (g/g) | Key Synthetic Reaction | Relevant Precursor Functionality |

|---|---|---|---|

| Electron-Rich POPs | Up to 3.94 | Schiff-base polycondensation | Aldehydes and amines |

| Conjugated Microporous Polymers (CMPs) | Up to 6.48 | Various cross-coupling reactions | Aromatic monomers with multiple reactive sites |

Electronic Materials and Fluorescent Probes

The trifluoromethyl group is a well-known functionality in the design of electronic and optoelectronic materials. Its strong electron-withdrawing character can significantly influence the electronic properties of a molecule, such as its electron affinity and ionization potential. The incorporation of trifluoromethyl groups into phthalimides containing selenophene (B38918) substituents has been shown to result in materials with n-type semiconductor characteristics, which are essential for the fabrication of field-effect transistors (FETs). google.com

While research explicitly detailing the use of this compound in this context is limited, its structure is conducive to the synthesis of larger conjugated systems that could find applications in organic electronics. The aldehyde groups can be used to build extended π-systems through reactions like the Knoevenagel condensation.

In the realm of fluorescent probes, the aldehyde functionality is a common reactive site for the sensing of various analytes. For instance, fluorescent probes for formaldehyde (B43269) have been developed based on the reaction of an aldehyde with a specific recognition moiety, leading to a change in fluorescence. researchgate.netkorea.ac.kr The trifluoromethyl group in this compound could be used to tune the photophysical properties, such as the emission wavelength and quantum yield, of such probes. A study on 2,6-dicyanoanilines based on isophthalaldehyde has shown that these compounds exhibit significant fluorescent properties, with some derivatives showing a quantum yield higher than the standard reference compound. amazonaws.com The introduction of a trifluoromethyl group could further enhance these properties.

| Material Class | Application | Role of Trifluoromethyl Group | Relevant Precursor Functionality |

|---|---|---|---|

| Trifluoromethylphenyl substituted phthalimides | n-type field-effect transistors | Electron-withdrawing, enhances electron transport | Trifluoromethylphenyl amine |

| 2,6-Dicyanoanilines | Fluorescent materials | Tuning of photophysical properties | Isophthalaldehyde |

Applications in Supramolecular Chemistry

Design and Self-Assembly of Architectures Incorporating Trifluoromethylated Isophthalaldehyde (B49619) Building Blocks

The strategic design of molecular building blocks is fundamental to controlling the self-assembly of desired supramolecular architectures. 4-(Trifluoromethyl)isophthalaldehyde offers a versatile platform for such designs due to its C2v symmetry and the presence of two reactive aldehyde groups. These aldehydes can readily participate in reversible covalent bond formation, such as imine condensation, which is a cornerstone of dynamic covalent chemistry.

The trifluoromethyl (-CF3) group plays a crucial role in modulating the self-assembly process. Its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, thereby affecting intermolecular interactions such as π-π stacking. Furthermore, the fluorine atoms of the -CF3 group can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can direct the formation of specific supramolecular structures.

While specific research on the self-assembly of this compound is not extensively documented, studies on analogous trifluoromethylated aromatic compounds provide valuable insights. For instance, trifluoromethylated nucleic acid analogues have been shown to self-assemble into duplex structures driven by hydrophobic interactions. This suggests that the hydrophobic nature of the -CF3 group in this compound could be exploited to drive the formation of well-defined aggregates in aqueous media.

The general strategy for designing self-assembling architectures with this building block would involve reacting it with complementary molecules, such as diamines or triamines, to form larger, shape-persistent structures. The geometry of the amine counterpart would dictate the final architecture, leading to the formation of discrete oligomers, macrocycles, or extended polymeric networks.

| Architectural Component | Design Consideration | Potential Outcome |

| This compound | C2v symmetry, reactive aldehyde groups, electron-withdrawing -CF3 group | Versatile building block for programmed self-assembly |

| Complementary Monomer (e.g., diamine) | Geometry (linear, bent), flexibility | Formation of macrocycles, polymers, or discrete oligomers |

| Solvent | Polarity, ability to form hydrogen bonds | Influence on hydrophobic effects and solubility of assemblies |

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the formation and stability of supramolecular assemblies. In systems derived from this compound, a variety of these weak interactions are expected to play a significant role.

Hydrogen Bonding: The aldehyde groups of this compound can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as amides or alcohols, intricate hydrogen-bonding networks can be formed, guiding the assembly of molecules into predictable patterns. The strength of these hydrogen bonds can be influenced by the electron-withdrawing nature of the trifluoromethyl group.

π-Stacking: The aromatic core of this compound can participate in π-stacking interactions. The electron-deficient nature of the aromatic ring, a result of the -CF3 group, can favor interactions with electron-rich aromatic systems. The geometry of this stacking (e.g., face-to-face, offset) will be influenced by a combination of electrostatic and van der Waals forces. Studies have shown that hydrogen bonding can affect the electron density of aromatic rings, which in turn can increase the strength of π-π stacking interactions. rsc.org

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., oxygen of the aldehyde). | Directional control of molecular packing. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | Contributes to the overall stability and orientation. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Stabilization of layered or columnar structures. |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species. | Can provide directional control in crystal engineering. |

Construction of Macrocycles and Cages via Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) is a powerful strategy for the template-free synthesis of complex molecular architectures like macrocycles and cages. This approach relies on the use of reversible reactions, which allow for "error-correction" and thermodynamic control over the product distribution. The reaction of aldehydes with amines to form imines is a classic example of a reversible reaction widely used in DCC.

This compound, with its two aldehyde functionalities, is an ideal building block for the construction of macrocycles and cages through DCC. By reacting it with multifunctional amines under conditions that favor imine formation, a dynamic library of different-sized macrocycles and cages can be generated. The final product distribution is governed by the thermodynamics of the system, with the most stable architecture being the major product.

| Reactants | Stoichiometry | Potential Product | Key Features |

| This compound + Linear Diamine | 2 + 2 | Tetragonal Macrocycle | Defined cavity size, potential for host-guest chemistry |

| This compound + Trigonal Triamine | 3 + 2 | Trigonal Prism Cage | Encapsulation of guest molecules |

| This compound + Tetrahedral Tetraamine | 6 + 4 | Adamantoid Cage | High symmetry, potential for catalysis |

Development of Responsive Supramolecular Systems

Responsive supramolecular systems, also known as "smart" materials, are designed to undergo a change in their structure or properties in response to an external stimulus. These stimuli can include changes in temperature, pH, light, or the presence of a specific chemical species. The reversible nature of the non-covalent interactions that hold supramolecular assemblies together makes them particularly well-suited for the development of such materials.

Supramolecular systems based on this compound could be designed to be responsive to various stimuli. For instance, if the self-assembly is driven by hydrogen bonding, changes in pH or temperature could disrupt these interactions, leading to the disassembly of the architecture.

Furthermore, the incorporation of photo-responsive units into the supramolecular structure could allow for light-controlled assembly and disassembly. For example, if this compound is co-assembled with a molecule containing a photo-isomerizable group like azobenzene, irradiation with light of a specific wavelength could trigger a change in the shape of the co-monomer, leading to a disruption of the supramolecular structure.

The development of such responsive systems is a highly active area of research, with potential applications in drug delivery, sensing, and molecular machines. While specific examples based on this compound are yet to be reported, the fundamental principles of responsive supramolecular chemistry provide a clear roadmap for the future design of such materials.

| Stimulus | Mechanism of Response | Potential Application |

| pH | Protonation/deprotonation of functional groups, disrupting hydrogen bonds. | pH-triggered drug release. |

| Temperature | Alteration of the strength of non-covalent interactions. | Thermo-responsive gels or sensors. |

| Light | Photo-isomerization of incorporated chromophores, leading to structural changes. | Light-controlled actuators or switches. |

| Guest Molecules | Binding of a guest molecule can induce a conformational change in the host assembly. | Chemical sensing and detection. |

Applications in Catalysis

Incorporation of Trifluoromethylated Isophthalaldehyde (B49619) Derivatives in Catalytic Systems

The dialdehyde (B1249045) functionality of 4-(trifluoromethyl)isophthalaldehyde makes it a versatile building block for the synthesis of various catalytic platforms. Its condensation with amine-containing linkers can yield imine-linked COFs, while its corresponding dicarboxylic acid derivative, 4-(trifluoromethyl)isophthalic acid, can be used to construct MOFs. These porous materials serve as robust heterogeneous catalysts. uni-muenchen.dersc.orgspringerprofessional.de

The primary methods for incorporating this trifluoromethylated building block into catalytic systems include:

Synthesis of MOFs: The corresponding 4-(trifluoromethyl)isophthalic acid can be reacted with metal ions or clusters to form MOFs. In these structures, the trifluoromethyl group extends into the pores, where it can interact with substrates and influence the catalytic activity of the metal centers.

Post-Synthetic Modification: While less common for this specific building block, it is theoretically possible to introduce trifluoromethylated isophthalaldehyde derivatives onto a pre-existing polymer or porous support, although this method offers less control over the precise spatial arrangement of the functional groups.

The choice of synthetic strategy allows for the creation of a diverse range of catalytic materials with tailored properties.

Modulating Catalytic Activity and Selectivity via Trifluoromethyl Group Effects

The trifluoromethyl group is a strong electron-withdrawing group with a significant steric footprint. These characteristics can profoundly influence the catalytic properties of materials derived from this compound in several ways:

Electronic Effects: The potent electron-withdrawing nature of the -CF3 group can modulate the electron density of the catalytic sites. In MOFs, this can alter the Lewis acidity of the metal centers, potentially enhancing their activity in reactions such as cycloadditions or Friedel-Crafts alkylations. In COFs, the electronic environment of the pores can be modified, which can influence the activation of substrates in proximity to the framework.

Steric Hindrance: The bulkiness of the trifluoromethyl group can introduce steric constraints within the pores of COFs and MOFs. This can lead to shape-selective catalysis, where only substrates of a particular size and shape can access the active sites and react. This effect is particularly valuable for improving the selectivity of a reaction towards a specific product.

Hydrophobicity: The presence of multiple fluorine atoms imparts a hydrophobic character to the pore environment. This can be advantageous in reactions involving non-polar substrates, as it can enhance substrate concentration within the pores and exclude water, which can sometimes act as a catalyst poison or lead to unwanted side reactions.

The following table illustrates the potential impact of the trifluoromethyl group on the catalytic performance of a hypothetical COF catalyst in a Knoevenagel condensation reaction compared to its non-fluorinated analogue.

| Catalyst | Linker | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| COF-1 | Isophthalaldehyde | 12 | 85 | 92 |

| COF-2 | This compound | 8 | 95 | 98 |

This is a hypothetical data table for illustrative purposes.

Heterogeneous and Homogeneous Catalysis Utilizing Derived Porous Materials (e.g., COFs, MOFs)

Porous materials derived from this compound are primarily employed as heterogeneous catalysts, offering advantages such as easy separation from the reaction mixture and reusability. researchgate.netnih.govresearchgate.net However, the fundamental catalytic principles can be understood by drawing parallels to homogeneous systems.

Heterogeneous Catalysis:

COFs as Heterogeneous Catalysts: COFs constructed from this compound can act as metal-free heterogeneous catalysts. The ordered pores and the presence of functional groups (imines and trifluoromethyl groups) can provide active sites for various organic transformations. For example, the basic nitrogen atoms in the imine linkages can catalyze base-catalyzed reactions, with the trifluoromethyl groups modulating the local environment to enhance selectivity. dntb.gov.ua

MOFs as Heterogeneous Catalysts: MOFs synthesized from 4-(trifluoromethyl)isophthalic acid can serve as robust heterogeneous catalysts where the metal nodes are the primary active sites. The trifluoromethyl groups on the linker can influence the accessibility and electronic properties of these metal sites, thereby tuning the catalytic performance. These MOF catalysts have potential applications in a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. rsc.orgmdpi.comresearchgate.netrsc.org

Homogeneous Catalysis Analogs:

While the solid nature of COFs and MOFs makes them heterogeneous catalysts, the catalytic processes occurring within their pores can be conceptually related to homogeneous catalysis. The isolated active sites within the framework can mimic the behavior of molecular catalysts in solution. Studying the catalytic activity of soluble molecular analogues of the COF or MOF building blocks can provide valuable insights into the reaction mechanisms occurring within the porous solid.

The table below provides a comparative overview of the catalytic performance of a hypothetical MOF derived from 4-(trifluoromethyl)isophthalic acid in a Lewis acid-catalyzed reaction, alongside its homogeneous counterpart and a non-fluorinated MOF.

| Catalyst | Type | Turnover Frequency (h⁻¹) | Recyclability |

| Metal salt (homogeneous) | Homogeneous | 150 | Not recyclable |

| MOF (isophthalic acid linker) | Heterogeneous | 80 | Recyclable |

| MOF (4-trifluoromethyl-isophthalic acid linker) | Heterogeneous | 120 | Recyclable |

This is a hypothetical data table for illustrative purposes.

The enhanced activity of the trifluoromethylated MOF in this hypothetical example highlights the potential of strategic linker functionalization to bridge the performance gap between heterogeneous and homogeneous catalysts.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 4-(trifluoromethyl)isophthalaldehyde. These calculations can provide a detailed picture of how the electron density is distributed across the molecule, which in turn governs its chemical behavior.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and two aldehyde (-CHO) groups on the benzene (B151609) ring significantly influences the electronic properties of the molecule. DFT calculations can quantify these effects by computing various molecular descriptors. For instance, the calculated electrostatic potential surface would show regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack. The aldehyde carbons are expected to be highly electrophilic, making them susceptible to reactions with nucleophiles, a key step in the formation of polymers and other extended structures.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be used to analyze specific donor-acceptor interactions within the molecule, revealing the stabilizing effects of hyperconjugation. Furthermore, Frontier Molecular Orbital (FMO) theory, which looks at the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the electronic excitation properties of the molecule. For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, affecting its reactivity in polymerization reactions, such as the formation of polyimides or covalent organic frameworks (COFs). nih.govresearchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties of Fluorinated Aromatic Aldehydes

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.0 to -3.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | Relates to chemical reactivity and electronic transition energy. |

| Dipole Moment | 3.0 to 4.5 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are representative examples based on quantum chemical calculations for structurally similar fluorinated aromatic aldehydes and are intended to illustrate the types of data generated.

Molecular Dynamics Simulations for Material Performance and Host-Guest Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of large ensembles of molecules, such as polymers or framework materials, over time. If this compound is used as a building block for materials like polyimides or COFs, MD simulations can predict their bulk properties and performance. globethesis.comresearchgate.net

For instance, in a simulated polymer, MD can be used to investigate chain packing, free volume, and mechanical properties like tensile strength and modulus. researchgate.netresearchgate.net The introduction of the bulky and rigid trifluoromethyl group can be shown through simulations to increase the fractional free volume of the polymer, which in turn can lead to lower dielectric constants and improved solubility, properties that are highly desirable in advanced electronics. nih.govresearchgate.netmdpi.com

In the context of porous materials like COFs, MD simulations are crucial for understanding their stability and their interactions with guest molecules. globethesis.comnih.gov Simulations can model the diffusion of gases or small molecules within the pores of a COF constructed with this compound linkers. These simulations can predict adsorption capacities and selectivities for different guest molecules, which is vital for applications in gas storage and separation. nih.gov Furthermore, MD can shed light on host-guest interactions at the atomic level, revealing how factors like hydrogen bonding and van der Waals forces contribute to the binding of guest molecules within the framework's pores. mdpi.com

Table 2: Representative Data from Molecular Dynamics Simulations of Polymers Containing Trifluoromethylated Aromatic Units

| Property | Simulated Result | Implication for Material Performance |

|---|---|---|

| Fractional Free Volume | 0.15 - 0.25 | Higher free volume can lead to lower dielectric constant and better processability. |

| Glass Transition Temp. (Tg) | 250 - 350 °C | Indicates the thermal stability and operating range of the material. |

| Coefficient of Thermal Expansion | 30 - 50 ppm/K | A lower value signifies better dimensional stability at high temperatures. |

| Gas Permeability (e.g., CO2) | 10 - 100 Barrer | Predicts the material's performance in membrane-based gas separation. |

Note: The values in this table are representative examples based on MD simulations of polymers containing structural units similar to this compound and are for illustrative purposes.

Computational Design and Prediction of Novel Structures and Properties for Materials Applications

Computational chemistry plays a proactive role in materials science through the design and prediction of new structures with desired properties. High-throughput computational screening, for example, can be used to virtually synthesize and evaluate a large library of materials derived from this compound. nih.gov By systematically varying the co-monomers or the topology of the resulting framework, researchers can identify promising candidates for specific applications without the need for extensive experimental synthesis and testing. nih.gov

For example, in the design of new COFs for carbon capture, computational screening could be used to predict the CO2 adsorption capacity and selectivity of various hypothetical frameworks built with this compound linkers. nih.gov The simulations would take into account the pore size, pore shape, and the chemical nature of the pore walls, all of which are influenced by the structure of the aldehyde building block.

Similarly, for the development of new high-performance polymers, quantum chemical calculations can be used to predict the electronic and optical properties of different polymer chains. This allows for the in-silico design of materials with tailored band gaps for applications in organic electronics or with high transparency for optical components. nih.gov The combination of quantum mechanics and molecular dynamics allows for a multi-scale modeling approach, where the electronic properties of the monomer are used to parameterize force fields for large-scale simulations of the bulk material, providing a comprehensive understanding of structure-property relationships.

Table 3: Example of a Computational Screening Workflow for a Hypothetical COF

| Step | Computational Method | Property Evaluated | Desired Outcome |

|---|---|---|---|

| 1. Structure Generation | Automated workflow | Pore size, surface area | Geometrically viable structures |

| 2. Initial Screening | Molecular mechanics | Stability, density | Thermally and mechanically stable frameworks |

| 3. Property Prediction | Grand Canonical Monte Carlo | Gas adsorption isotherms | High selectivity for a target gas (e.g., CO2 over N2) |

| 4. Refined Analysis | DFT calculations | Electronic band structure | Desired electronic or optical properties |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Derivatization

Future synthetic efforts will likely focus on developing more efficient and versatile methods for the derivatization of 4-(Trifluoromethyl)isophthalaldehyde. The aldehyde functionalities serve as key reaction sites for a multitude of chemical transformations. Research is anticipated to explore novel catalytic systems and reaction conditions to access a wider array of complex molecular architectures. This includes the development of stereoselective reactions to control the three-dimensional arrangement of atoms in the resulting derivatives, which is crucial for applications in pharmacology and chiral materials.

Furthermore, the exploration of multicomponent reactions involving this compound is a promising avenue. These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. The development of new multicomponent reactions will enable the rapid generation of diverse libraries of trifluoromethylated compounds for high-throughput screening in drug discovery and materials science.

Expanding Applications in Emerging Technologies and Functional Materials

The electron-withdrawing nature and metabolic stability of the trifluoromethyl group make derivatives of this compound attractive candidates for various emerging technologies. In the realm of functional materials, research is expected to focus on the incorporation of this building block into polymers, metal-organic frameworks (MOFs), and photochromic materials.

In polymer science, the introduction of the trifluoromethyl group can enhance thermal stability, chemical resistance, and optical properties. Future work may involve the synthesis of novel polymers derived from this compound for applications in high-performance plastics, membranes for gas separation, and advanced coatings.

The dialdehyde (B1249045) functionality of this compound makes it an ideal linker for the construction of MOFs. These porous materials have potential applications in gas storage, catalysis, and sensing. Future research will likely explore the synthesis of novel MOFs with tailored pore sizes and functionalities by utilizing derivatives of this compound, aiming to achieve enhanced performance in specific applications.

The development of photochromic materials, which change their color upon exposure to light, is another exciting area. The electronic properties of the trifluoromethyl group can influence the photochromic behavior of molecules. Integrating this compound derivatives into photochromic systems could lead to the development of new materials for optical data storage, smart windows, and molecular switches.

Advancements in Green Chemistry Methodologies for Synthesis and Processing

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener synthetic routes to this compound and its derivatives. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Key areas of investigation will include:

Catalyst Development: Designing highly efficient and recyclable catalysts to replace stoichiometric reagents.

Solvent Selection: Exploring the use of water, supercritical fluids, or solvent-free reaction conditions to reduce the reliance on volatile organic compounds.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.

The principles of green chemistry will also be applied to the processing and purification of the synthesized compounds, aiming to develop more sustainable and cost-effective manufacturing processes.

Integrated Multidisciplinary Approaches for Structure-Property Relationship Elucidation

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is crucial for the rational design of new materials and therapeutic agents. Future research will increasingly rely on integrated multidisciplinary approaches that combine experimental synthesis and characterization with computational modeling and theoretical calculations.

Computational methods, such as density functional theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules, providing valuable insights to guide experimental work. By combining computational predictions with experimental data from techniques like X-ray crystallography, NMR spectroscopy, and various performance tests, researchers can establish robust structure-property relationships. This integrated approach will accelerate the discovery and optimization of novel compounds with desired functionalities for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)isophthalaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic trifluoromethylation of isophthalaldehyde derivatives using CF₃ sources like TMSCF₃ or fluoroform-derived reagents. Key parameters include temperature control (0–25°C) and solvent selection (e.g., THF or DMF). For example, a two-step protocol involving aldehyde protection (e.g., acetal formation) followed by trifluoromethylation and deprotection improves yield (≥65%) by minimizing side reactions .

- Data Analysis : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity using HPLC (retention time ~1.23 minutes under SQD-FA05 conditions) .

Q. How should researchers characterize this compound to ensure structural fidelity?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and CF₃ group coupling patterns (¹³C δ ~120–125 ppm, quartets due to ³J coupling with fluorine).

- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]+ at m/z 215.04 (calculated) with fragments corresponding to aldehyde loss (m/z 187) .

- FT-IR : Confirm C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in common solvents?

- Methodology : Test solubility in DMSO, THF, and chloroform via gravimetric analysis. Stability studies (e.g., 24-hour exposure to light/air) should use HPLC to track aldehyde oxidation (e.g., formation of carboxylic acids). Store under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in multicomponent reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient aldehyde groups as reactive sites. Compare with experimental outcomes in Ugi or Biginelli reactions to validate predictions .

- Data Contradictions : If computational results conflict with experimental regioselectivity (e.g., unexpected CF₃ steric effects), reevaluate solvent polarity and transition-state solvation models .

Q. What strategies resolve contradictions in spectroscopic data (e.g., anomalous NMR shifts) for derivatives of this compound?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of CF₃ groups) causing peak broadening.

- COSY/NOESY : Assign coupling networks to distinguish between structural isomers or impurities.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives (e.g., oxime or hydrazone adducts) .

Q. How can researchers optimize catalytic systems for asymmetric reactions involving this compound?

- Methodology : Screen chiral catalysts (e.g., Jacobsen’s thiourea or Cinchona alkaloids) in aldol or Mannich reactions. Use DoE (Design of Experiments) to assess interactions between catalyst loading (5–20 mol%), solvent (CH₂Cl₂ vs. toluene), and temperature. Measure enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Q. What are the challenges in interpreting mass spectral fragmentation patterns of polyfunctional derivatives?

- Methodology : Compare experimental EI-MS data with in silico fragmentation tools (e.g., MassFrontier). For complex ions (e.g., m/z 757 [M+H]+ in Example 324), perform MS/MS to identify neutral losses (e.g., CO or CF₃ groups) and validate via isotopic labeling .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines :

- Report exact equivalents of reagents, reaction times (±5%), and purification methods (e.g., column chromatography gradients).

- Include raw spectral data (e.g., NMR integrals, HRMS accuracy ≤3 ppm) in supplementary materials.

- Cross-reference with databases like Reaxys or SciFinder to verify novelty .

Q. What statistical methods are appropriate for analyzing biological activity data of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.